molecular formula C15H14F2N2O4 B6501953 N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide CAS No. 1421532-15-1

N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide

Cat. No.: B6501953
CAS No.: 1421532-15-1
M. Wt: 324.28 g/mol
InChI Key: XKUJQFUMFZOYIM-UHFFFAOYSA-N
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Description

N'-(2,4-Difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide is a synthetic ethanediamide derivative characterized by a 2,4-difluorophenyl group and a 2-(furan-2-yl)-2-hydroxypropyl substituent. Ethanediamides (oxalamides) are known for their versatile applications in medicinal chemistry and agrochemicals due to their hydrogen-bonding capacity and structural adaptability for target interactions.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O4/c1-15(22,12-3-2-6-23-12)8-18-13(20)14(21)19-11-5-4-9(16)7-10(11)17/h2-7,22H,8H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUJQFUMFZOYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related ethanediamides:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Potential Applications Evidence Source
N'-(2,4-Difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide Not explicitly provided 2,4-Difluorophenyl, furan-2-yl, hydroxypropyl Hypothesized enzyme inhibition
N-(2,4-Difluorophenyl)-N′-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide C₁₉H₁₆F₂N₄O₂S 402.42 2,4-Difluorophenyl, imidazole-thioethyl Medicinal chemistry (unclear)
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(dimethylamino)phenyl]ethanediamide C₂₁H₂₃N₃O₃S 397.49 Benzothiophene, dimethylaminophenyl Drug discovery (unreported)
N-(1-Cyclohexyl-1H-pyrazol-3-yl)-N'-(1,3-diphenylpropyl)ethanediamide C₂₅H₂₈N₄O₂ 432.52 Cyclohexyl-pyrazole, diphenylpropyl Agrochemical research

Key Observations:

  • Fluorinated Aromatic Rings: The 2,4-difluorophenyl group in the target compound and enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like . This feature is critical for improving pharmacokinetic properties in drug candidates .
  • Hydroxypropyl vs. Bulky Substituents : The 2-hydroxypropyl group in the target compound provides a chiral center and hydrogen-bonding capacity, contrasting with the sterically bulky diphenylpropyl group in , which may prioritize steric hindrance over polar interactions.

Physicochemical and Crystallographic Properties

  • For example, N-(2-Chloro-2,2-difluoroacetyl)-N,N,N',N'-tetraisopropylphosphoric triamide forms extended networks via N–H⋯O and C–H⋯O interactions. This suggests that the target compound’s hydroxypropyl group could similarly participate in intermolecular hydrogen bonds, influencing solubility and stability .
  • Molecular Weight and Solubility: The target compound’s molecular weight is likely lower than (397.49 vs. Fluorine atoms may counterbalance this by increasing hydrophobicity .

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